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molecular formula C10H9NO2S B3055051 Methyl 2-(benzo[D]thiazol-2-YL)acetate CAS No. 62886-13-9

Methyl 2-(benzo[D]thiazol-2-YL)acetate

Cat. No. B3055051
M. Wt: 207.25 g/mol
InChI Key: AIOVHQHTHZJMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569337B2

Procedure details

10 mg (0.025 mmol) 3-benzothiazol-2-yl-7-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-chromen-2-one are dissolved in 3 mL dichloromethane with 2.5 mg (0.8 eq.) 4-dimethylaminopyridine and 0.013 mL (3 eq.) diisopropylethylamine, and cooled to 0° C. 5.7 mg (1.2 eq.) tosyl chloride are added and the reaction mixture stirred for one hour before being allowed to reach room temperature. After an additional two hours stirring, the reaction mixture is evaporated, the residue taken up in tetrahydrofurane and treated with 0.2 mL tetrabutylammonium fluoride (1M in THF). After stirring for 30 minutes, the solution is evaporated and the desired product obtained as a yellow powder.
Name
3-benzothiazol-2-yl-7-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-chromen-2-one
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0.013 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.5 mg
Type
catalyst
Reaction Step One
Quantity
5.7 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[C:11](=[O:29])[O:12][C:13]2C(C=1)=CC=C(N1CCN(CCO)CC1)C=2.C(N(C(C)C)CC)(C)C.S(Cl)(C1C=CC(C)=CC=1)(=O)=O>ClCCl.CN(C)C1C=CN=CC=1>[CH3:13][O:12][C:11](=[O:29])[CH2:10][C:2]1[S:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=1

Inputs

Step One
Name
3-benzothiazol-2-yl-7-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-chromen-2-one
Quantity
10 mg
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)C=2C(OC1=CC(=CC=C1C2)N2CCN(CC2)CCO)=O
Name
Quantity
0.013 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.5 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
5.7 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
After an additional two hours stirring
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
treated with 0.2 mL tetrabutylammonium fluoride (1M in THF)
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solution is evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC=1SC2=C(N1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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